molecular formula C22H23N3O4 B2839178 2-[3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-[(3-methoxyphenyl)methyl]acetamide CAS No. 941972-50-5

2-[3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-[(3-methoxyphenyl)methyl]acetamide

Cat. No.: B2839178
CAS No.: 941972-50-5
M. Wt: 393.443
InChI Key: LZTLHNTXYIYAHJ-UHFFFAOYSA-N
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Description

2-[3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-[(3-methoxyphenyl)methyl]acetamide is a complex organic compound with the molecular formula C22H23N3O4 and a molecular weight of 393.443 g/mol. This compound is part of the pyridazinone family, which is known for its diverse biological activities and potential therapeutic applications .

Preparation Methods

The synthesis of 2-[3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-[(3-methoxyphenyl)methyl]acetamide involves several stepsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained . Industrial production methods may involve scaling up these reactions using continuous flow reactors to enhance efficiency and yield .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the aromatic rings, using reagents like halogens or alkylating agents.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

2-[3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-[(3-methoxyphenyl)methyl]acetamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Medicine: This compound is being explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: It can be used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-[3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-[(3-methoxyphenyl)methyl]acetamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar compounds include other pyridazinone derivatives, such as those containing different substituents on the aromatic rings. These compounds may have similar biological activities but differ in their potency, selectivity, and pharmacokinetic properties. The unique combination of ethoxyphenyl and methoxyphenyl groups in 2-[3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-[(3-methoxyphenyl)methyl]acetamide contributes to its distinct chemical and biological properties .

Properties

IUPAC Name

2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]-N-[(3-methoxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O4/c1-3-29-18-9-7-17(8-10-18)20-11-12-22(27)25(24-20)15-21(26)23-14-16-5-4-6-19(13-16)28-2/h4-13H,3,14-15H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZTLHNTXYIYAHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NCC3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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